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Compound of Interest

Compound Name: Revefenacin

Cat. No.: B8068745 Get Quote

Revefenacin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance

treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via

nebulization, it offers a therapeutic option for patients who may have difficulty with handheld

inhalers.[4] This document provides a detailed overview of the chemical structure,

physicochemical properties, mechanism of action, and relevant experimental data pertaining to

revefenacin.

Chemical Structure and Identification
Revefenacin is a tertiary amine biphenyl carbamate with the following chemical structure:

Image of Revefenacin Chemical Structure (A 2D chemical structure diagram of revefenacin
would be placed here)

Table 1: Chemical Identification
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Identifier Value Source

IUPAC Name

[1-[2-[[4-[(4-

carbamoylpiperidin-1-

yl)methyl]benzoyl]-

methylamino]ethyl]piperidin-4-

yl] N-(2-

phenylphenyl)carbamate

[5]

CAS Number 864750-70-9 [6][7]

Molecular Formula C₃₅H₄₃N₅O₄ [1][5]

Molecular Weight 597.76 g/mol [1][8]

SMILES

CN(CCN1CCC(CC1)OC(=O)N

C2=CC=CC=C2C3=CC=CC=C

3)C(=O)C4=CC=C(C=C4)CN5

CCC(CC5)C(=O)N

[1]

InChI

InChI=1S/C35H43N5O4/c1-

38(34(42)29-13-11-26(12-14-

29)25-40-19-15-28(16-20-

40)33(36)41)23-24-39-21-17-

30(18-22-39)44-35(43)37-32-

10-6-5-9-31(32)27-7-3-2-4-8-

27/h2-14,28,30H,15-

25H2,1H3,(H2,36,41)(H,37,43)

[1]

Physicochemical Properties
A summary of the known physicochemical properties of revefenacin is presented below.

Table 2: Physicochemical Properties
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Property Value Source

Physical State
White to off-white crystalline

powder
[9]

Solubility

Slightly soluble in water. Highly

soluble in aqueous buffered

solution at pH 5.

[9]

LogP 4.1

Boiling Point
777.5 °C at 760 mmHg

(Predicted)
[5]

Melting Point Not available in public sources.

pKa Not available in public sources.

Mechanism of Action and Signaling Pathway
Revefenacin is a competitive and reversible antagonist of all five muscarinic acetylcholine

receptor subtypes (M1-M5).[6] Its therapeutic effect in COPD is primarily mediated through the

blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3]

[4]

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine,

couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates

protein kinase C (PKC). In airway smooth muscle cells, this signaling pathway ultimately results

in muscle contraction and bronchoconstriction. By antagonizing the M3 receptor, revefenacin
effectively blocks this cascade, leading to smooth muscle relaxation and bronchodilation.
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Caption: M3 receptor signaling pathway and inhibition by revefenacin.

Pharmacological Properties
Receptor Binding Affinity
Revefenacin exhibits high affinity for all five human muscarinic receptor subtypes.

Table 3: Muscarinic Receptor Binding Affinities (Ki)

Receptor Subtype Ki (nM) Source

hM1 0.42

hM2 0.32

hM3 0.18

hM4 0.56

hM5 6.7

Pharmacokinetics
Table 4: Pharmacokinetic Parameters of Revefenacin in COPD Patients (175 µg dose)
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Parameter Value Source

Cmax (ng/mL) 0.16 (0.11) [9]

AUC (ng·hr/mL) 0.22 (0.20) [9]

Tmax (hr) 0.23 - 0.68

Terminal Half-life (hr) 22 - 70

Volume of Distribution (Vss, L)
218 (intravenous

administration)

Protein Binding 71%

Table 5: Pharmacokinetic Parameters of the Active Metabolite (THRX-195518) in COPD

Patients (175 µg dose)

Parameter Value Source

Cmax (ng/mL) 0.20 (0.13) [9]

AUC (ng·hr/mL) 0.69 (0.53) [9]

Protein Binding 42%

Experimental Protocols
Radioligand Binding Assay (General Methodology)
The binding affinity of revefenacin to muscarinic receptors is typically determined using a

radioligand competition binding assay. A general protocol involves:

Membrane Preparation: Membranes from cells expressing the specific human muscarinic

receptor subtype are prepared.

Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used.

Radioligand: A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used

at a concentration near its Kd.
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Competition: Increasing concentrations of unlabeled revefenacin are added to compete with

the radioligand for binding to the receptors.

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined

period to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis and then

converted to Ki values using the Cheng-Prusoff equation.

Clinical Trial Workflow (General Overview)
The clinical development of revefenacin involved multiple phases of clinical trials to establish

its safety and efficacy. A generalized workflow for these trials is as follows:
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Caption: Generalized workflow for a clinical trial of revefenacin.

Key Efficacy Endpoints in Clinical Trials:

Primary: Change from baseline in trough forced expiratory volume in 1 second (FEV1).

Secondary: Overall treatment effect on FEV1, peak FEV1, and safety assessments.
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Conclusion
Revefenacin is a potent and selective long-acting muscarinic antagonist with a well-

characterized mechanism of action. Its physicochemical and pharmacokinetic properties make

it a suitable option for nebulized delivery in the management of COPD. The clinical trial data

have demonstrated its efficacy in improving lung function with a favorable safety profile. This

technical guide provides a comprehensive summary of the key scientific and clinical data for

revefenacin, intended to be a valuable resource for researchers and professionals in the field

of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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